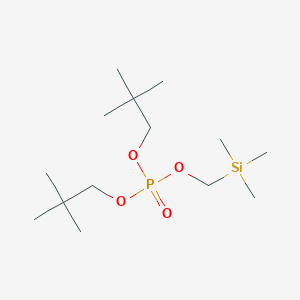
Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by its unique structure, which includes both trimethylsilyl and dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate typically involves the reaction of phosphoric acid derivatives with trimethylsilyl and dimethylpropyl reagents. One common method includes the reaction of phosphoric acid with trimethylsilyl chloride and 2,2-dimethylpropyl alcohol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trimethylsilyl and dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted organophosphorus compounds .
Scientific Research Applications
Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the functional groups present. The trimethylsilyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Phosphoric acid, 2,2-dimethylpropyl bis[(trimethylsilyl)methyl] ester
Uniqueness
Bis(2,2-dimethylpropyl) (trimethylsilyl)methyl phosphate is unique due to the presence of both trimethylsilyl and dimethylpropyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
61357-06-0 |
|---|---|
Molecular Formula |
C14H33O4PSi |
Molecular Weight |
324.47 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C14H33O4PSi/c1-13(2,3)10-16-19(15,17-11-14(4,5)6)18-12-20(7,8)9/h10-12H2,1-9H3 |
InChI Key |
AEPDZAOUCJPLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(OCC(C)(C)C)OC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















